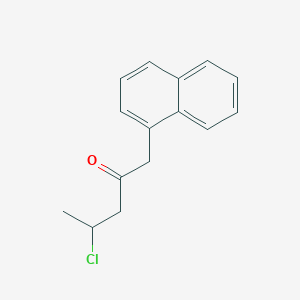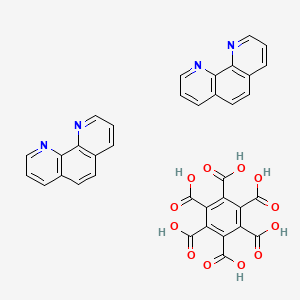
Benzene-1,2,3,4,5,6-hexacarboxylic acid;1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,2,3,4,5,6-hexacarboxylic acid, also known as mellitic acid, is an organic compound with the formula C12H6O12. It is a hexacarboxylic acid derivative of benzene, where each carbon atom of the benzene ring is substituted with a carboxyl group. This compound was first discovered in 1799 by the German chemist Martin Heinrich Klaproth in the mineral mellite (honeystone), which is the aluminum salt of the acid . 1,10-phenanthroline is a heterocyclic organic compound with the formula C12H8N2. It is a bidentate ligand that forms complexes with metal ions, often used in coordination chemistry .
Synthetic Routes and Reaction Conditions:
- Benzene-1,2,3,4,5,6-hexacarboxylic acid can be synthesized by the oxidation of pure carbon, graphite, or hexamethylbenzene using alkaline potassium permanganate in the cold or by hot concentrated nitric acid .
- 1,10-phenanthroline can be synthesized through the Skraup synthesis, which involves the condensation of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene .
Industrial Production Methods:
- Industrial production of benzene-1,2,3,4,5,6-hexacarboxylic acid typically involves the oxidation of hexamethylbenzene using potassium permanganate under controlled conditions .
- 1,10-phenanthroline is produced industrially through the Skraup synthesis, with careful control of reaction conditions to ensure high yield and purity .
Types of Reactions:
Reduction: It can be reduced to mellitic anhydride under specific conditions.
Substitution: Long digestion with phosphorus pentachloride forms the acid chloride, which crystallizes in needles and melts at 190°C.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, concentrated nitric acid.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Phosphorus pentachloride.
Major Products Formed:
Oxidation: No reaction with common oxidizing agents.
Reduction: Mellitic anhydride.
Substitution: Acid chloride.
Scientific Research Applications
Benzene-1,2,3,4,5,6-hexacarboxylic acid and 1,10-phenanthroline have various applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Benzene-1,2,3,4,5,6-hexacarboxylic acid: Similar compounds include pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid) and trimesic acid (benzene-1,3,5-tricarboxylic acid).
1,10-phenanthroline: Similar compounds include 2,2’-bipyridine and 2,2’:6’,2’'-terpyridine, which are also bidentate ligands used in coordination chemistry.
Uniqueness:
Benzene-1,2,3,4,5,6-hexacarboxylic acid: Unique due to its high stability and resistance to common oxidizing and reducing agents.
1,10-phenanthroline: Unique for its strong chelating ability and versatility in forming complexes with a wide range of metal ions.
Properties
CAS No. |
654077-08-4 |
|---|---|
Molecular Formula |
C36H22N4O12 |
Molecular Weight |
702.6 g/mol |
IUPAC Name |
benzene-1,2,3,4,5,6-hexacarboxylic acid;1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.C12H6O12/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h2*1-8H;(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
PEMCIRQSINBXNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1(=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B12527297.png)
![1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]-](/img/structure/B12527301.png)
![N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide](/img/structure/B12527314.png)
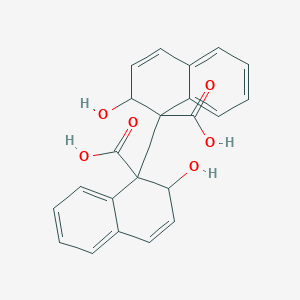

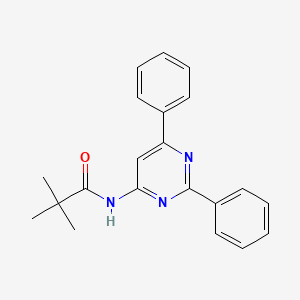
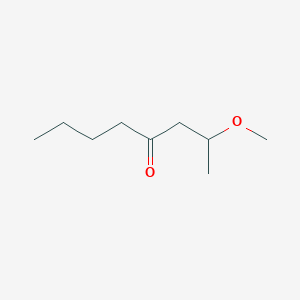
![1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)-](/img/structure/B12527343.png)
![tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12527346.png)
![1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527347.png)
![2-[(3,4-Dihydroxyphenyl)methyl]-4,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B12527350.png)

